N1-(2-methoxyethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
Description
N1-(2-Methoxyethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is an oxalamide derivative characterized by a methoxyethyl group at the N1 position and a pyrrolidine-thiophene hybrid substituent at the N2 position. Its structure combines a polar methoxyethyl chain with aromatic (thiophene) and heterocyclic (pyrrolidine) moieties, which may influence solubility, metabolic stability, and target interactions.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-21-8-5-16-14(19)15(20)17-10-13(12-4-9-22-11-12)18-6-2-3-7-18/h4,9,11,13H,2-3,5-8,10H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKYXZSTWYRYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CSC=C1)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Features of Selected Oxalamide Derivatives
Key Observations :
- Substituent Effects: The target compound’s thiophene-pyrrolidine group distinguishes it from S336’s pyridine-ethyl and dimethoxybenzyl groups. Thiophene’s aromaticity and sulfur atom may enhance lipophilicity or enable π-π interactions in biological systems compared to S336’s pyridine . Methoxyethyl (target) vs.
Key Observations :
- Synthesis : Oxalamides like S336 and GMC derivatives are typically synthesized via coupling reactions (e.g., carbodiimide-mediated amidation). The target compound likely follows similar methodology .
- Yields: GMC derivatives achieved yields up to 90%, suggesting efficient protocols for oxalamide synthesis .
Metabolic and Toxicological Profiles
Key Observations :
- Metabolism: S336 and related oxalamides undergo rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting metabolic stability of the oxalamide core .
- Safety: S336’s NOEL of 100 mg/kg/day supports its safety as a flavor agent. Analogous compounds (e.g., FFDc 4231) share this NOEL, indicating a class-wide safety profile .
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